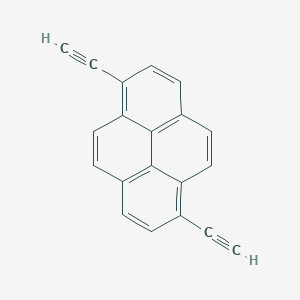
1,6-Diethynylpyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Diethynylpyrene (DEP) is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in the field of organic chemistry due to its unique structural and electronic properties. DEP is a fluorescent molecule that exhibits strong absorption in the ultraviolet and visible regions of the electromagnetic spectrum. DEP has been extensively studied for its potential applications in optoelectronics, organic materials, and biological imaging.
Wirkmechanismus
The mechanism of action of 1,6-Diethynylpyrene is not well understood. However, it is believed that the strong fluorescence of 1,6-Diethynylpyrene is due to the presence of the ethynyl groups, which disrupt the planarity of the molecule and enhance its electronic properties.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1,6-Diethynylpyrene have not been extensively studied. However, some studies have suggested that 1,6-Diethynylpyrene may exhibit cytotoxicity and genotoxicity in certain cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
1,6-Diethynylpyrene exhibits strong fluorescence and has been used as a fluorescent probe for biological imaging. 1,6-Diethynylpyrene is also a building block for the synthesis of conjugated polymers and organic semiconductors. However, the synthesis of 1,6-Diethynylpyrene can be challenging and requires specialized equipment and expertise.
Zukünftige Richtungen
1. The development of new synthetic methods for the preparation of 1,6-Diethynylpyrene derivatives with improved properties.
2. The investigation of the cytotoxicity and genotoxicity of 1,6-Diethynylpyrene in various cell lines.
3. The exploration of the use of 1,6-Diethynylpyrene as a building block for the synthesis of novel organic materials with advanced electronic properties.
4. The development of new applications for 1,6-Diethynylpyrene in the field of biological imaging and detection.
5. The investigation of the potential use of 1,6-Diethynylpyrene in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Synthesemethoden
The synthesis of 1,6-Diethynylpyrene involves the coupling of two ethynyl groups to a pyrene core. This reaction can be achieved through various methods, including Sonogashira coupling, Glaser coupling, and oxidative coupling. The most commonly used method for the synthesis of 1,6-Diethynylpyrene is the Sonogashira coupling, which involves the reaction of a pyrene derivative with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Wissenschaftliche Forschungsanwendungen
1,6-Diethynylpyrene has been extensively studied for its potential applications in organic electronics and optoelectronics. 1,6-Diethynylpyrene exhibits strong fluorescence and has been used as a fluorescent probe for biological imaging and detection of DNA. 1,6-Diethynylpyrene has also been used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Eigenschaften
CAS-Nummer |
173678-77-8 |
|---|---|
Produktname |
1,6-Diethynylpyrene |
Molekularformel |
C20H10 |
Molekulargewicht |
250.3 g/mol |
IUPAC-Name |
1,6-diethynylpyrene |
InChI |
InChI=1S/C20H10/c1-3-13-5-7-15-10-12-18-14(4-2)6-8-16-9-11-17(13)19(15)20(16)18/h1-2,5-12H |
InChI-Schlüssel |
ANAJYRYWCSPFKM-UHFFFAOYSA-N |
SMILES |
C#CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C#C |
Kanonische SMILES |
C#CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



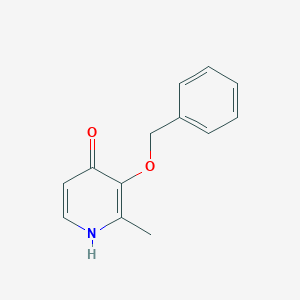
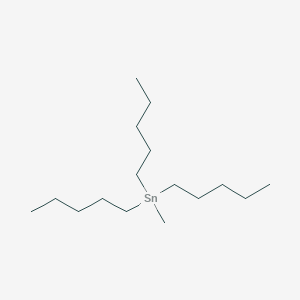
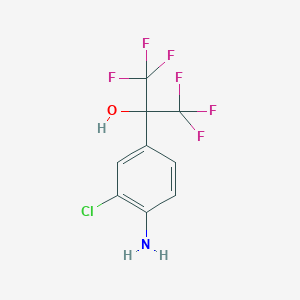
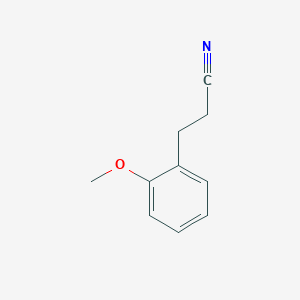
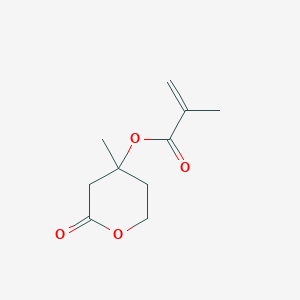
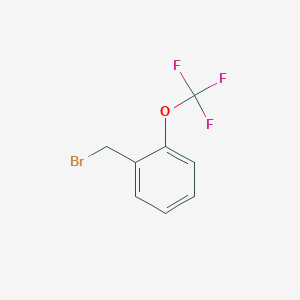
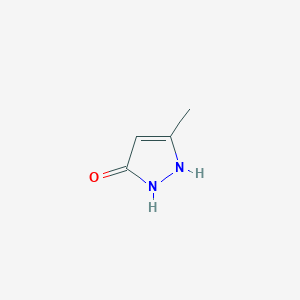
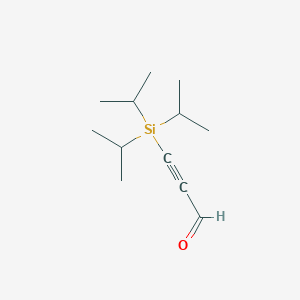

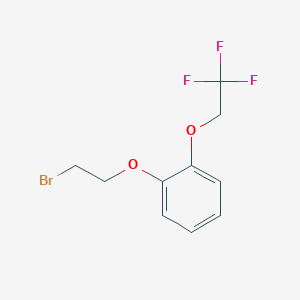
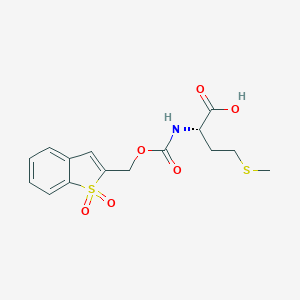
![3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione hydrochloride](/img/structure/B176542.png)
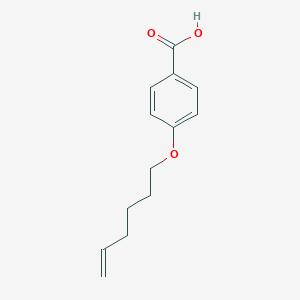
![2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B176550.png)